molecular formula C10H9N5 B2494195 [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile CAS No. 221295-10-9

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile

Cat. No.: B2494195
CAS No.: 221295-10-9
M. Wt: 199.217
InChI Key: WITKZOGDTQIYRD-UHFFFAOYSA-N
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Description

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile typically involves the reaction of 5-amino-pyrazoles with malononitrile under specific conditions. One common method involves the condensation of 5-amino-pyrazoles with malononitrile in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and environmentally friendly solvents is also common in industrial settings to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced pyrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazine compounds .

Scientific Research Applications

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide share similar structural features and chemical properties.

    Pyrrolopyrazine Derivatives: These compounds also contain pyrazine rings and exhibit similar biological activities.

Uniqueness

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research .

Properties

IUPAC Name

2-[[5-(dimethylamino)pyrazin-2-yl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15(2)10-7-13-9(6-14-10)3-8(4-11)5-12/h3,6-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITKZOGDTQIYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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